molecular formula C9H9F3N2S B596061 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine CAS No. 1263282-49-0

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine

Cat. No. B596061
M. Wt: 234.24
InChI Key: HWVKMSFDVRKCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound containing both sulfur and nitrogen atoms. It is a member of the pyrimidine family and has been studied for its potential as a drug, a reagent in chemical synthesis, and a tool for studying biochemical and physiological processes.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": ["2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine", "Sodium hydride", "Methylthiolate", "Dimethylformamide", "Chloroform"], "Reaction": ["
Step 1:The starting material 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine is treated with sodium hydride in dry dimethylformamide to form the corresponding anion.", "
Step 2:Methylthiolate is added to the reaction mixture and the reaction is stirred at room temperature for several hours to form the intermediate 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine.", "
Step 3:The intermediate is then purified by column chromatography using chloroform as the eluent to obtain the final product."]} }

Scientific Research Applications

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has been studied for its potential as a drug, a reagent in chemical synthesis, and a tool for studying biochemical and physiological processes. It has been used in the synthesis of various other compounds, such as 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine, which is used as an intermediate in the synthesis of a novel anti-cancer drug. In addition, it has been used as a reagent in the synthesis of other heterocyclic compounds, such as 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidines and 2-amino-4-cyclopropyl-6-(trifluoromethyl)thiophenes, which are used in the synthesis of various pharmaceuticals.

Mechanism Of Action

The exact mechanism of action of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is not yet fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as other biochemical processes. It is also believed to interact with certain proteins, such as the β-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.

Biochemical And Physiological Effects

In vitro studies have shown that 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as other biochemical processes. It has also been shown to inhibit the activity of β-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. In addition, it has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, it has a number of biochemical and physiological effects, making it a useful tool for studying biochemical and physiological processes. However, it also has some limitations. For example, it is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it is not very stable, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research on 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. This could involve studying its interaction with various proteins and enzymes, as well as its effects on various biochemical and physiological processes. Another potential direction is to explore its potential as a drug or reagent in chemical synthesis. This could involve studying its efficacy and safety as a drug, as well as its potential for use in the synthesis of other compounds. Finally, it could also

properties

IUPAC Name

4-cyclopropyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c1-15-8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVKMSFDVRKCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine

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